molecular formula C15H25NO2 B7633642 1-(7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decan-9-yl)pent-4-en-1-one

1-(7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decan-9-yl)pent-4-en-1-one

Cat. No. B7633642
M. Wt: 251.36 g/mol
InChI Key: KMMOFRKRPUIFRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decan-9-yl)pent-4-en-1-one, also known as DMAP, is a highly versatile organic compound that has gained significant attention in the field of organic chemistry due to its unique structure and diverse applications. In

Scientific Research Applications

1-(7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decan-9-yl)pent-4-en-1-one has a wide range of applications in scientific research, including organic synthesis, catalysis, and chemical analysis. In organic synthesis, 1-(7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decan-9-yl)pent-4-en-1-one is commonly used as a catalyst in the synthesis of esters, amides, and other organic compounds. 1-(7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decan-9-yl)pent-4-en-1-one is also used in the analysis of various chemicals, including amino acids and peptides.

Mechanism of Action

1-(7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decan-9-yl)pent-4-en-1-one acts as a nucleophilic catalyst, which means that it can donate a pair of electrons to a reaction center. In organic synthesis, 1-(7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decan-9-yl)pent-4-en-1-one acts as a catalyst by facilitating the formation of an intermediate compound that can then react with other compounds to form the desired product. In chemical analysis, 1-(7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decan-9-yl)pent-4-en-1-one reacts with various chemicals to form a complex that can be detected and analyzed.
Biochemical and Physiological Effects:
1-(7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decan-9-yl)pent-4-en-1-one has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that 1-(7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decan-9-yl)pent-4-en-1-one may have anti-inflammatory and anti-tumor properties. 1-(7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decan-9-yl)pent-4-en-1-one has also been shown to inhibit the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-(7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decan-9-yl)pent-4-en-1-one in lab experiments is its versatility as a catalyst and its ability to facilitate the synthesis of a wide range of organic compounds. However, 1-(7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decan-9-yl)pent-4-en-1-one can be expensive and difficult to handle, and its use may require specialized equipment and expertise.

Future Directions

There are several potential future directions for the use of 1-(7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decan-9-yl)pent-4-en-1-one in scientific research. One area of interest is the development of new catalysts that are more efficient and cost-effective than 1-(7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decan-9-yl)pent-4-en-1-one. Another area of interest is the application of 1-(7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decan-9-yl)pent-4-en-1-one in the development of new drugs and treatments for various diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decan-9-yl)pent-4-en-1-one.

Synthesis Methods

1-(7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decan-9-yl)pent-4-en-1-one can be synthesized through various methods, including the reaction of 7,7-dimethyl-6-oxa-9-azaspiro[4.5]decan-9-amine with pent-4-en-1-one in the presence of a catalyst such as triethylamine. Another method involves the reaction of 7,7-dimethyl-6-oxa-9-azaspiro[4.5]decan-9-amine with acetylacetone in the presence of a base such as sodium hydride.

properties

IUPAC Name

1-(7,7-dimethyl-6-oxa-9-azaspiro[4.5]decan-9-yl)pent-4-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2/c1-4-5-8-13(17)16-11-14(2,3)18-15(12-16)9-6-7-10-15/h4H,1,5-12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMOFRKRPUIFRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC2(O1)CCCC2)C(=O)CCC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decan-9-yl)pent-4-en-1-one

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